molecular formula C12H9BrN2O3 B352205 (E)-5-bromo-N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide CAS No. 109019-04-7

(E)-5-bromo-N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide

Cat. No.: B352205
CAS No.: 109019-04-7
M. Wt: 309.11g/mol
InChI Key: CFXZIALXQYYFQZ-VGOFMYFVSA-N
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Description

(E)-5-bromo-N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a furan ring, a bromine atom, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-bromo-N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzohydrazide and furan-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for (E)-5-bromo-N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(E)-5-bromo-N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The

Properties

IUPAC Name

5-bromo-N-[(E)-furan-2-ylmethylideneamino]-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O3/c13-8-3-4-11(16)10(6-8)12(17)15-14-7-9-2-1-5-18-9/h1-7,16H,(H,15,17)/b14-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXZIALXQYYFQZ-VGOFMYFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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